1,1,1-Trifluoro-3-methylsulfanyl-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1,1-Trifluoro-3-methylsulfanyl-2-propanone” is a chemical compound that contains a trifluoromethyl group (-CF3), a methylsulfanyl group (-SCH3), and a propanone group (a 3-carbon chain with a ketone functional group). The trifluoromethyl group is known for its high electronegativity and the ability to increase the stability of compounds . The methylsulfanyl group is a sulfur-containing group that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group would likely add a degree of polarity to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The trifluoromethyl group is generally quite stable but can participate in certain types of reactions . The methylsulfanyl group can be involved in various sulfur-based reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could contribute to the compound’s polarity, potentially affecting its solubility, boiling point, and other properties .Scientific Research Applications
Catalyst in Acylation Reactions
1,1,1-Trifluoro-3-methylsulfanyl-2-propanone may find analogous applications to scandium trifluoromethanesulfonate, an extremely active Lewis acid catalyst. Such compounds are effective in acylating alcohols with acid anhydrides and esterification of alcohols by carboxylic acids, particularly in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of Adamantanones
Compounds like this compound could contribute to the synthesis of highly substituted adamantanones, valuable for creating pharmaceuticals and biologically active compounds. Their synthesis involves electrophiles facilitating the formation of the adamantanone core, demonstrating the significance of such trifluoromethylated compounds in enhancing drug lipophilicity and bioavailability (Jung & Lee, 2014).
Polymerization Initiator
In polymer science, analogs of this compound may act as initiators in polymerizations of ethylenic monomers, showcasing the utility of trifluoromethanesulfonates in complexation and polymer synthesis. This demonstrates the role of such compounds in creating polymers with specific properties (Souverain et al., 1980).
Drug Discovery
In medicinal chemistry, trifluoromethylated compounds, including potential derivatives of this compound, are pivotal in synthesizing nonsteroidal antiandrogens. Such compounds exhibit varying activities based on their fluorination level, highlighting the impact of trifluoromethylation on drug efficacy and selectivity (Tucker et al., 1988).
Synthesis of Fluorinated Pharmaceuticals
Fluorinated pharmaceuticals, including those synthesized from compounds like this compound, benefit from enhanced lipophilicity and bioavailability due to the incorporation of fluorine atoms. The synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins using superacidic conditions exemplifies the versatility of such compounds in medicinal chemistry (Prakash et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,1,1-trifluoro-3-methylsulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c1-9-2-3(8)4(5,6)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOOFLZBQFOMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.